molecular formula C17H17N3O4 B3908924 2-(2,6-dimethylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B3908924
M. Wt: 327.33 g/mol
InChI Key: XOOSHWPWYHAEKI-VCHYOVAHSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is an organic compound that features a phenoxy group substituted with two methyl groups and a hydrazide moiety linked to a nitrophenyl group

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-12-6-5-7-13(2)17(12)24-11-16(21)19-18-10-14-8-3-4-9-15(14)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOSHWPWYHAEKI-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Phenoxy Acetohydrazide: This step involves the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-(2,6-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(2,6-dimethylphenoxy)acetohydrazide.

    Condensation Reaction: The final step involves the condensation of 2-(2,6-dimethylphenoxy)acetohydrazide with 2-nitrobenzaldehyde under acidic or basic conditions to form the desired product, 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and nitrophenyl groups can participate in various binding interactions, while the hydrazide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylphenol: A precursor in the synthesis of the target compound.

    2-nitrobenzaldehyde: Another precursor used in the condensation reaction.

    2-(2,6-dimethylphenoxy)acetohydrazide: An intermediate in the synthesis.

Uniqueness

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to the combination of its phenoxy, nitrophenyl, and hydrazide functionalities. This combination imparts specific chemical and biological properties that are not found in the individual precursors or intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,6-dimethylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
Reactant of Route 2
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2-(2,6-dimethylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

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